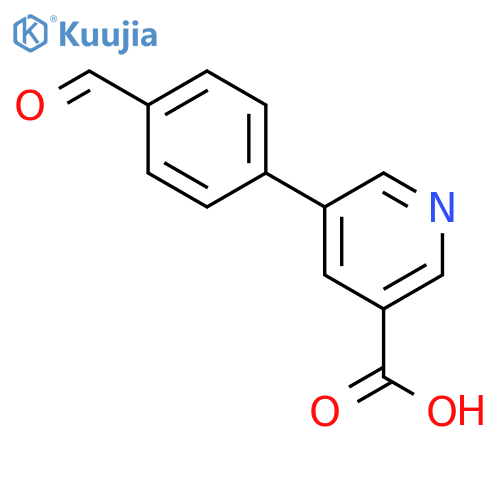Cas no 566198-28-5 (5-(4-Formylphenyl)nicotinic acid)

566198-28-5 structure
商品名:5-(4-Formylphenyl)nicotinic acid
CAS番号:566198-28-5
MF:C13H9NO3
メガワット:227.215463399887
MDL:MFCD05664413
CID:367085
5-(4-Formylphenyl)nicotinic acid 化学的及び物理的性質
名前と識別子
-
- 5-(4-Formylphenyl)nicotinic acid
- 3-Pyridinecarboxylicacid, 5-(4-formylphenyl)-
- 5-(4-FORMYLPHENYL)-NICOTINIC ACID
- 5-(4-formylphenyl)pyridine-3-carboxylic acid
- AC1MDRI8
- ACMC-1AXE1
- ANW-32558
- CTK1G9242
- SBB097120
- 3-Pyridinecarboxylic acid, 5-(4-formylphenyl)-
- 5-(4-Formylphenyl)nicotinicAcid
- KM0015
- SY017024
- V6657
- BB 0223904
-
- MDL: MFCD05664413
- インチ: 1S/C13H9NO3/c15-8-9-1-3-10(4-2-9)11-5-12(13(16)17)7-14-6-11/h1-8H,(H,16,17)
- InChIKey: HXYMSAUBDZGIRE-UHFFFAOYSA-N
- ほほえんだ: O([H])C(C1=C([H])N=C([H])C(=C1[H])C1C([H])=C([H])C(C([H])=O)=C([H])C=1[H])=O
計算された属性
- せいみつぶんしりょう: 227.05800
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 284
- トポロジー分子極性表面積: 67.3
じっけんとくせい
- 密度みつど: 1.319±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 231 °C
- ふってん: 485.5℃ at 760 mmHg
- フラッシュポイント: 247.4℃
- ようかいど: 極微溶性(0.89 g/l)(25ºC)、
- PSA: 67.26000
- LogP: 2.25930
5-(4-Formylphenyl)nicotinic acid セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302;H315;H319;H335
- 警告文: P261;P280;P301+P312;P302+P352;P305+P351+P338
- ちょぞうじょうけん:2-8 °C
5-(4-Formylphenyl)nicotinic acid 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
5-(4-Formylphenyl)nicotinic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1241590-100mg |
5-(4-Formylphenyl)nicotinicacid |
566198-28-5 | 98% | 100mg |
¥515.00 | 2024-05-08 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F37080-5g |
5-(4-Formylphenyl)nicotinic acid |
566198-28-5 | 98% | 5g |
¥4149.0 | 2023-09-07 | |
| abcr | AB226152-5 g |
5-(4-Formylphenyl)nicotinic acid, 95%; . |
566198-28-5 | 95% | 5 g |
€801.90 | 2023-07-20 | |
| TRC | F701365-250mg |
5-(4-Formylphenyl)nicotinic Acid |
566198-28-5 | 250mg |
$150.00 | 2023-05-18 | ||
| Alichem | A019110437-5g |
5-(4-Formylphenyl)nicotinic acid |
566198-28-5 | 95% | 5g |
$714.44 | 2023-09-01 | |
| TRC | F701365-100mg |
5-(4-Formylphenyl)nicotinic Acid |
566198-28-5 | 100mg |
$75.00 | 2023-05-18 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1241590-1g |
5-(4-Formylphenyl)nicotinicacid |
566198-28-5 | 98% | 1g |
¥1355.00 | 2024-05-08 | |
| AstaTech | 61620-0.25/G |
5-(4-FORMYLPHENYL)NICOTINIC ACID |
566198-28-5 | 95% | 0.25g |
$90 | 2023-09-16 | |
| Aaron | AR003MUY-100mg |
5-(4-formylphenyl)nicotinic acid |
566198-28-5 | 97% | 100mg |
$70.00 | 2025-01-22 | |
| Aaron | AR003MUY-1g |
5-(4-formylphenyl)nicotinic acid |
566198-28-5 | 97% | 1g |
$183.00 | 2025-01-22 |
5-(4-Formylphenyl)nicotinic acid 関連文献
-
Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
-
Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
-
Kai Zheng,Chang He,Zhao Zhang,Hassan Traboulsi,Javed Mazher,Ali Trabolsi,Lei Fang,Mark A. Olson Polym. Chem., 2020,11, 1806-1819
566198-28-5 (5-(4-Formylphenyl)nicotinic acid) 関連製品
- 4385-77-7(3-(Pyridin-3-yl)benzoic acid)
- 3222-49-9(5-methylpyridine-3-carboxylic acid)
- 499-81-0(3,5-Pyridinedicarboxylic Acid)
- 4385-75-5(4-(3'-Pyridyl)benzoic Acid)
- 845885-80-5(5-(4-Cyanophenyl)nicotinic acid)
- 1970-81-6([3,3'-Bipyridine]-5-carboxylic acid)
- 10177-12-5(5-phenylpyridine-3-carboxylic acid)
- 887973-51-5(5-(2-Methylphenyl)nicotinic Acid)
- 893737-23-0(5-(p-Tolyl)nicotinic acid)
- 887973-34-4(5-(m-Tolyl)nicotinic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:566198-28-5)5-(4-Formylphenyl)nicotinic acid

清らかである:99%/99%/99%/99%
はかる:1g/5g/10g/25g
価格 ($):186.0/408.0/536.0/1126.0